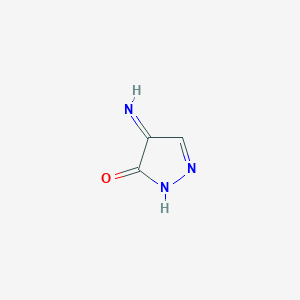

Aminopyrazolone

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H3N3O |

|---|---|

Molecular Weight |

97.08 g/mol |

IUPAC Name |

4-imino-1H-pyrazol-5-one |

InChI |

InChI=1S/C3H3N3O/c4-2-1-5-6-3(2)7/h1H,(H2,4,6,7) |

InChI Key |

XSFKCGABINPZRK-UHFFFAOYSA-N |

Canonical SMILES |

C1=NNC(=O)C1=N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Aminopyrazolones from β-Ketonitriles and Hydrazines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of aminopyrazolones, a critical scaffold in medicinal chemistry and drug development, through the reaction of β-ketonitriles with hydrazines. This guide details the core reaction mechanism, explores the crucial aspect of regioselectivity, and provides detailed experimental protocols for key reactions.

Core Reaction Mechanism and Analogy to Thorpe-Ziegler Cyclization

The fundamental reaction for synthesizing 5-aminopyrazoles involves the condensation of a β-ketonitrile with a hydrazine (B178648).[1][2] The process is initiated by a nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon of the β-ketonitrile, leading to the formation of a hydrazone intermediate.[1][2] This intermediate is rarely isolated.[3] Subsequently, an intramolecular cyclization occurs through the attack of the other nitrogen atom on the nitrile carbon, yielding the 5-aminopyrazole.[1][2]

This intramolecular cyclization step is conceptually analogous to the Thorpe-Ziegler reaction. The Thorpe-Ziegler reaction is the intramolecular cyclization of a dinitrile to form a cyclic enamine, which can then be hydrolyzed to a cyclic ketone.[1][4][5][6][7] In the synthesis of aminopyrazolones, the hydrazone intermediate undergoes a similar intramolecular nucleophilic attack on the nitrile group, leading to the formation of the pyrazole (B372694) ring.

Regioselectivity in this compound Synthesis

When unsymmetrical β-ketonitriles or substituted hydrazines are used, the formation of two possible regioisomers, 3-aminopyrazoles and 5-aminopyrazoles, can occur. The control of regioselectivity is a critical aspect of this synthesis and is influenced by both steric and electronic factors of the reactants, as well as the reaction conditions.

Generally, acidic conditions tend to favor the formation of the 5-aminopyrazole isomer, while basic conditions can favor the 3-amino isomer. The choice of solvent also plays a role, with aprotic dipolar solvents like DMF sometimes providing better selectivity.

Data Presentation

The following tables summarize quantitative data for the synthesis of various aminopyrazolones under different experimental conditions.

Table 1: Synthesis of 5-Aminopyrazoles

| β-Ketonitrile Substrate | Hydrazine Substrate | Solvent | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

| Benzoylacetonitrile | Hydrazine hydrate (B1144303) | Ethanol (B145695) | Reflux | 4-6 hours | Not specified | [8] |

| Benzoylacetonitrile | Phenylhydrazine | Ethanol | Reflux | Not specified | High | [2] |

| α-Cyanoacetophenone | Heteroarylhydrazines | Ethanol | Reflux | Not specified | Good | [3] |

| Trifluoroacetylbenzyl cyanide | 2-Hydrazino-4-methylquinoline | Ethanol | Room Temp (hydrazone), Reflux (cyclization) | Not specified | Not specified | [2] |

| Resin-supported β-ketonitrile | Various hydrazines | Not specified | Not specified | Not specified | Excellent | [2][9] |

Table 2: Regioselective Synthesis of Aminopyrazoles

| β-Ketonitrile/Precursor | Hydrazine Substrate | Solvent | Catalyst/Conditions | Product Isomer | Yield (%) | Reference |

| Enol ether of a β-ketonitrile (R=Me) | Phenylhydrazine | Basic (NaOEt) | Cyclization | 3-Amino | 93 | [2] |

| Active methylene (B1212753) reagent | Methylhydrazine | DMF | NaH, PhNCS, MeI, 100°C | 3-Amino-1-methyl | 56 | [10] |

Experimental Protocols

General Procedure for the Synthesis of 5-Amino-4-phenyl-1H-pyrazole

This protocol is adapted from general methods for the synthesis of 5-aminopyrazoles from β-ketonitriles.[8]

Materials:

-

2-phenyl-3-oxopropanenitrile (1 equivalent)

-

Hydrazine hydrate (1.1 equivalents)

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenyl-3-oxopropanenitrile in ethanol.

-

Add hydrazine hydrate dropwise to the solution at room temperature.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

If the product precipitates, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

-

Wash the crude product with cold ethanol and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.[11]

Characterization: The structure of the synthesized compound can be confirmed by spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.[11]

One-Pot Synthesis of 3-Amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile

This protocol describes a one-pot method for the regioselective synthesis of a 3-aminopyrazole derivative.[10]

Materials:

-

Active methylene reagent (e.g., malononitrile)

-

Sodium hydride (NaH)

-

Phenylisothiocyanate (PhNCS)

-

Iodomethane (B122720) (MeI)

-

Methylhydrazine

-

Dry Dimethylformamide (DMF)

Procedure:

-

In a reaction vessel under an inert atmosphere, suspend NaH in dry DMF.

-

Add the active methylene reagent and stir at room temperature.

-

After 45 minutes, add phenylisothiocyanate in a single portion and stir for 1 hour.

-

Add iodomethane and continue stirring for 3 hours.

-

Add methylhydrazine to the reaction mixture and heat at 95-100 °C for 4 hours.

-

After cooling, dilute the reaction mixture with water and extract with dichloromethane.

-

Wash the combined organic extracts with water, dry over anhydrous Na2SO4, and filter.

-

Evaporate the solvent in vacuo and purify the residue by crystallization.

Conclusion

The synthesis of aminopyrazolones from β-ketonitriles and hydrazines is a robust and versatile method for accessing a class of compounds with significant biological and pharmaceutical relevance. Understanding the core reaction mechanism and the factors governing regioselectivity is paramount for the efficient and targeted synthesis of desired this compound isomers. The experimental protocols provided in this guide offer a starting point for researchers to develop and optimize synthetic routes to novel this compound derivatives for applications in drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. youtube.com [youtube.com]

- 6. synarchive.com [synarchive.com]

- 7. Thorpe reaction - Wikipedia [en.wikipedia.org]

- 8. benchchem.com [benchchem.com]

- 9. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Aminopyrazolone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and applications of 4-aminopyrazolone derivatives. These heterocyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities and utility as versatile synthetic intermediates.

Core Structure and Chemical Properties

The foundational structure of a 4-aminopyrazolone derivative consists of a five-membered pyrazolone (B3327878) ring with an amino group at the C4 position. The parent aminopyrazolone has a molecular formula of C₃H₃N₃O and a molecular weight of approximately 97.08 g/mol .[1]

Key Structural Features:

-

Pyrazolone Ring: A heterocyclic system containing two adjacent nitrogen atoms and a ketone group.

-

Amino Group at C4: This exocyclic amino group is a key site for chemical modifications and is crucial for many of the observed biological activities.[2]

-

Tautomerism: The pyrazolone ring can exist in several tautomeric forms (CH, OH, and NH forms), which influences its reactivity and interaction with biological targets.

-

Reactivity: The C4 position is susceptible to electrophilic substitution. The amino group can react with various electrophiles, such as aldehydes, to form Schiff bases or undergo acylation.[3][4] This reactivity allows for the synthesis of a wide array of derivatives.

The unique structural properties of these molecules, including their ability to participate in non-covalent interactions like hydrogen bonding and π–π stacking, make them promising candidates for therapeutic drugs.[5]

Synthesis of 4-Aminopyrazolone Derivatives

The synthesis of 4-aminopyrazolone derivatives can be achieved through several established routes. The choice of method often depends on the desired substitution pattern on the pyrazolone ring.

Common Synthetic Approaches:

-

Knorr Pyrazole (B372694) Synthesis: This is a classical and widely used method for constructing the pyrazole ring, which can be adapted for 4-aminopyrazole derivatives.[6]

-

From β-Ketonitriles: The condensation of β-ketonitriles with hydrazines is a primary route to synthesize 3(5)-aminopyrazoles, which can be precursors or related structures to 4-aminopyrazolone derivatives. The reaction typically proceeds through the formation of a hydrazone intermediate followed by cyclization.[6]

-

Reduction of 4-Nitro/Nitroso/Azo Pyrazoles: A common method for introducing the amino group at the C4 position is through the chemical reduction of a precursor containing a nitro, nitroso, or azo group at the same position.[7]

-

From Enaminonitriles: Enaminonitriles are versatile intermediates used in heterocyclic synthesis and provide a route to 1,3-diaryl-4-aminopyrazole derivatives.[8]

Spectroscopic Characterization

The structural elucidation of 4-aminopyrazolone derivatives relies on a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR):

-

¹H-NMR: Provides information on the protons in the molecule, including those on the pyrazole ring, the amino group, and any substituents.

-

¹³C-NMR: Used to identify the carbon skeleton of the molecule. For example, the chemical shifts of methylene (B1212753) groups in certain halogenated aminopyrazole derivatives have been observed in the range of δ = 59.3–66.4 ppm.[9]

-

-

Infrared (IR) Spectroscopy: Helps to identify key functional groups, such as the C=O stretch of the pyrazolone ring, N-H stretching of the amino group, and C=N bonds.[3]

-

Mass Spectrometry (MS): Used to determine the molecular weight of the compound and provides information about its fragmentation pattern, aiding in structural confirmation.[3]

-

UV-Visible Spectroscopy: The electronic spectra of these compounds, typically recorded in ethanol, show characteristic absorption bands. For instance, π-π* transitions have been observed in the range of 238–323 nm and 334–564 nm for certain chromophoric derivatives.[9]

Quantitative Data on Biological Activity

4-Aminopyrazolone derivatives have been evaluated for a range of biological activities. The following tables summarize some of the reported quantitative data.

| Compound Type | Organism/Target | Activity Measurement | Result | Reference |

| Halogenated 4-aminopyrazole derivative (4b) | Staphylococcus aureus | MIC | 460 µg/mL | [9] |

| Halogenated 4-aminopyrazole derivatives (4a, 5a) | Staphylococcus aureus | MBIC | 230 µg/mL | [9] |

| Amino-pyrazolone derivatives (general) | Bacillus subtilis | MIC | 0.007–0.062 µg/mL | [9] |

| Schiff base of 4-aminoantipyrine (B1666024) (144) | Antioxidant Assay (DPPH) | IC₅₀ | 31.26 µM | [4] |

| 4,5-Diaryl-3-aminopyrazole derivative (36d) | PDE4D3 (enzyme) | IC₅₀ | 1.05 mM | [2] |

| 4,5-Diaryl-3-aminopyrazole derivative (36d) | PDE4B2 (enzyme) | IC₅₀ | 0.55 mM | [2] |

| MIC: Minimum Inhibitory Concentration; MBIC: Minimum Biofilm Inhibitory Concentration; IC₅₀: Half maximal inhibitory concentration. |

Detailed Experimental Protocols

Protocol: Synthesis of 4-Aminopyrazolone Amino Acids

This protocol is based on a reported synthesis of 4-aminopyrazolone amino acid derivatives.[5]

-

Esterification: A suitable amino acid starting material is treated with thionyl chloride (SOCl₂) in methanol (B129727) at 0 °C, followed by reflux for 12 hours to produce the methyl ester.

-

Boc Protection: The resulting ester is dissolved in a mixture of acetonitrile (B52724) and water (85:15). Triethylamine (Et₃N) and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) are added at 0 °C, and the reaction is stirred for 13 hours at room temperature to protect the amino group.

-

Oxidation: The Boc-protected ester is oxidized using Dess-Martin periodinane in dichloromethane (B109758) (DCM) for 2.5 hours at room temperature.

-

Cyclization: The oxidized product is reacted with phenylhydrazine (B124118) in methanol with acetic acid as a catalyst. The mixture is refluxed for 16 hours to form the pyrazolone ring.

-

Alkylation: The pyrazolone derivative is then reacted with methyl bromoacetate (B1195939) in the presence of potassium carbonate (K₂CO₃) in acetonitrile for 3 hours at room temperature to yield the final 4-aminopyrazolone amino acid ester derivative.

Protocol: Spectrophotometric Determination of Phenols using 4-Aminoantipyrine

This protocol describes the use of 4-aminoantipyrine (a prominent 4-aminopyrazolone derivative) for the colorimetric detection of phenolic compounds.[10]

-

Sample Preparation: Prepare a stock solution of the phenolic compound to be analyzed in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

-

Reagent Preparation: Prepare a stock assay mixture containing 4-aminoantipyrine (4-AAP) in the same buffer.

-

Reaction Initiation: To the sample containing the phenol (B47542), add the 4-AAP solution.

-

Oxidative Coupling: Add an alkaline oxidizing agent, such as potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), to the mixture. This initiates the oxidative coupling reaction between the phenol and 4-AAP.

-

Color Development: A stable reddish-brown antipyrine (B355649) dye is formed. The color intensity is proportional to the concentration of the phenolic compound.

-

Measurement: Measure the absorbance of the resulting solution using a spectrophotometer at the wavelength of maximum absorbance for the dye.

-

Quantification: Determine the concentration of the phenol in the original sample by comparing its absorbance to a standard curve prepared with known concentrations of the phenol.

Visualized Workflows and Mechanisms

Drug Discovery Workflow for 4-Aminopyrazolone Derivatives

Caption: Drug discovery workflow for 4-aminopyrazolone derivatives.

Oxidative Coupling Reaction for Phenol Detection

Caption: Oxidative coupling mechanism for phenol detection.

Biological Activities and Applications

Derivatives of 4-aminopyrazolone are recognized for their broad spectrum of pharmacological activities, making them attractive scaffolds in drug development.

-

Antimicrobial Agents: Many derivatives exhibit significant activity against various strains of bacteria and fungi.[4][9]

-

Anti-inflammatory and Analgesic Properties: The pyrazolone core is famously associated with anti-inflammatory and pain-relieving effects, with some 4-amino substituted derivatives being synthesized for these properties.[11]

-

Antitumor Activity: Certain 4-aminopyrazole derivatives have been evaluated for their potential as anticancer agents, showing promising activity against human tumor cell lines.[8]

-

Anticonvulsant Activity: Since the 1970s, 4-aminopyrazoles have been studied for their anticonvulsant properties.[2]

-

Analytical Reagents: As detailed in the protocol above, these compounds are valuable as chromogenic agents in spectrophotometric analysis, particularly for the detection of phenols in various samples.[10]

Conclusion and Future Perspectives

The 4-aminopyrazolone scaffold remains a cornerstone in medicinal chemistry and analytical science. Its synthetic accessibility, coupled with the ease of functionalization at the C4-amino position, allows for the creation of large libraries of compounds for biological screening. The diverse pharmacological profile, ranging from antimicrobial to anticancer and anti-inflammatory activities, ensures continued interest from the drug development community.

Future research will likely focus on the synthesis of novel derivatives with enhanced potency and selectivity for specific biological targets. A deeper understanding of their mechanisms of action and structure-activity relationships will be critical in optimizing these compounds into next-generation therapeutic agents and highly sensitive analytical tools.

References

- 1. This compound | C3H3N3O | CID 136139871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. soc.chim.it [soc.chim.it]

- 7. arkat-usa.org [arkat-usa.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. [Synthesis and pharmacological properties of pyrazole compounds. II. 4-aminopyrazole derivatives variously substituted in the 1 position] - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of Novel Aminopyrazolone Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopyrazolone derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery and development. A thorough spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of novel this compound compounds. This technical guide provides a comprehensive overview of the key spectroscopic techniques employed in the characterization of these compounds, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. Detailed experimental protocols, data interpretation, and representative data for a novel this compound compound are presented in a structured format to aid researchers in their synthetic and analytical endeavors.

Introduction to this compound Compounds

This compound and its derivatives are five-membered heterocyclic compounds containing a pyrazole (B372694) ring fused with a ketone and an amine functional group. The tautomeric nature of these molecules contributes to their diverse chemical reactivity and biological functions.[1][2] These compounds have garnered significant interest in medicinal chemistry due to their potential as analgesic, anti-inflammatory, antimicrobial, and anticancer agents.[2][3] The synthesis of novel this compound derivatives often involves the condensation of hydrazines with β-ketonitriles or α,β-unsaturated nitriles.[4][5] Given the therapeutic potential, a precise and comprehensive structural characterization is a critical step in the development of new this compound-based drugs.

Core Spectroscopic Characterization Techniques

A multi-spectroscopic approach is essential for the conclusive structural elucidation of novel organic molecules.[6] The combination of NMR, IR, MS, and UV-Vis spectroscopy provides complementary information regarding the molecular framework, functional groups, molecular weight, and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[7] For this compound derivatives, ¹H NMR and ¹³C NMR are fundamental for structural confirmation.

2.1.1. Detailed Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the novel this compound compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound and its chemical shift to avoid signal overlap.

-

Instrument Setup:

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum. A typical experiment involves a 90° pulse and the acquisition of the free induction decay (FID).

-

Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum and improve the signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the spectrum using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

2.2.1. Detailed Experimental Protocol for IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond, germanium) is clean.

-

Place a small amount of the solid this compound compound directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal or the KBr pellet.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.[1]

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

-

Data Processing:

-

Identify and label the characteristic absorption bands corresponding to the functional groups present in the this compound molecule.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.[10][11]

2.3.1. Detailed Experimental Protocol for Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the volatile this compound compound into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample molecules with a high-energy electron beam (typically 70 eV) in the ion source. This process generates a molecular ion (M⁺) and fragment ions.

-

Mass Analysis: Accelerate the generated ions and separate them based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions, and the resulting signal is processed to generate a mass spectrum.

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The nitrogen rule can be a useful tool, which states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[11]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems.[12][13]

2.4.1. Detailed Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the this compound compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Fill a second quartz cuvette with the sample solution.

-

-

Data Acquisition:

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

The position and intensity of the absorption bands can provide insights into the electronic structure and conjugation within the molecule.

-

Spectroscopic Data for a Novel this compound Compound

To illustrate the application of these techniques, we present the spectroscopic data for a hypothetical novel compound: 5-amino-3-methyl-1-phenyl-1H-pyrazol-4(5H)-one .

Table 1: ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.50 - 7.45 | m | 2H | Phenyl H-2', H-6' |

| 7.35 - 7.30 | m | 2H | Phenyl H-3', H-5' |

| 7.15 | t | 1H | Phenyl H-4' |

| 5.50 | s | 1H | CH (pyrazole ring) |

| 3.45 | s | 2H | NH₂ |

| 2.20 | s | 3H | CH₃ |

Table 2: ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 165.2 | C=O |

| 158.5 | C-3 |

| 138.0 | Phenyl C-1' |

| 129.5 | Phenyl C-3', C-5' |

| 125.0 | Phenyl C-4' |

| 120.8 | Phenyl C-2', C-6' |

| 95.3 | C-4 |

| 12.1 | CH₃ |

Table 3: IR (ATR) and Mass Spectrometry Data

| Spectroscopic Technique | Characteristic Peaks/Values | Interpretation |

| IR (cm⁻¹) | 3350, 3280 (broad) | N-H stretching (amine) |

| 3050 | Aromatic C-H stretching | |

| 2920 | Aliphatic C-H stretching | |

| 1680 | C=O stretching (ketone) | |

| 1610, 1500 | C=C and C=N stretching (aromatic/pyrazole ring) | |

| MS (EI, m/z) | 201 [M]⁺ | Molecular Ion (C₁₀H₁₁N₃O) |

| 105 | [C₆H₅N₂]⁺ fragment | |

| 77 | [C₆H₅]⁺ fragment |

Table 4: UV-Vis Spectroscopy Data (Ethanol)

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Transition |

| 255 | 15,000 | π → π |

| 310 | 4,500 | n → π |

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for Spectroscopic Characterization

Caption: Experimental workflow for the synthesis and spectroscopic characterization of novel this compound compounds.

Hypothetical Signaling Pathway Inhibition by an this compound Derivative

Many kinase inhibitors possess a pyrazole scaffold. This diagram illustrates a hypothetical mechanism where an this compound derivative inhibits a generic kinase signaling pathway, which is often implicated in cell proliferation and survival.

Caption: Hypothetical inhibition of a kinase signaling pathway by a novel this compound derivative.

Conclusion

The spectroscopic characterization of novel this compound compounds is a critical and multifaceted process that relies on the synergistic application of various analytical techniques. This guide has provided detailed experimental protocols and a representative dataset to facilitate the structural elucidation of these important heterocyclic molecules. The structured presentation of data and workflows aims to serve as a valuable resource for researchers in the field of medicinal chemistry and drug development, ultimately aiding in the discovery of new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. jocpr.com [jocpr.com]

- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. soc.chim.it [soc.chim.it]

- 5. arkat-usa.org [arkat-usa.org]

- 6. Spectroscopic methods of analysis - Organic analysis II [sites.uclouvain.be]

- 7. Khan Academy [khanacademy.org]

- 8. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jchemrev.com [jchemrev.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. iosrjournals.org [iosrjournals.org]

- 13. Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole - RSC Advances (RSC Publishing) [pubs.rsc.org]

Tautomerism in mono-substituted aminopyrazolone molecules

An In-depth Technical Guide to Tautomerism in Mono-substituted Aminopyrazolone Molecules

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in mono-substituted this compound molecules. It delves into the structural, environmental, and electronic factors that govern tautomeric equilibria, details the experimental and computational methodologies used for their characterization, and presents quantitative data to illustrate these principles.

Introduction to this compound Tautomerism

Pyrazolone (B3327878) scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents. Their biological activity is intimately linked to their three-dimensional structure and electronic properties, which are in turn profoundly influenced by tautomerism. Mono-substituted aminopyrazolones can exist as a mixture of several rapidly interconverting constitutional isomers, or tautomers. The position of this equilibrium can dramatically alter the molecule's hydrogen bonding capacity, lipophilicity, and receptor-binding interactions. Understanding and controlling this tautomerism is therefore a critical aspect of rational drug design.

This guide focuses on the three primary types of tautomerism exhibited by this class of molecules: annular prototropic tautomerism, keto-enol tautomerism, and amino-imino tautomerism.

Principal Tautomeric Forms

Mono-substituted aminopyrazolones can exist in multiple tautomeric forms. The equilibrium between these forms is dictated by the substitution pattern, solvent, and physical state (solid or solution).

Caption: General overview of the three main tautomeric equilibria in this compound systems.

Annular Prototropic Tautomerism

Annular tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole (B372694) ring. For 3(5)-aminopyrazoles, this results in an equilibrium between the 3-amino and 5-amino forms.[1][2][3] The relative stability of these tautomers is highly dependent on the nature of substituents on the pyrazole ring.[2][3]

-

3-Amino Tautomer: Generally predicted to be more stable in the gas phase and nonpolar solvents.[1][2][3]

-

5-Amino Tautomer: Stability increases in polar solvents due to a larger dipole moment.[1] Electron-withdrawing substituents at the C4 position can also favor the 5-amino form.[1]

Keto-Enol Tautomerism

This equilibrium involves the interconversion between a ketone (the CH form) and an enol (the OH form).[4][5] The stability is influenced by solvent polarity and the potential for intramolecular hydrogen bonding.[5][6] In many pyrazolone systems, the keto-enol equilibrium heavily favors one form, depending on the substitution.[7]

Amino-Imino Tautomerism

This involves a proton shift between the exocyclic amino group and a ring nitrogen, leading to amino (-NH₂) and imino (=NH) forms.[8][9] The canonical amino form is generally more stable, but the imino form can be favored by specific electronic environments or metal ion coordination.[8][9]

Factors Influencing Tautomeric Equilibrium

The delicate balance between tautomers is governed by a combination of intrinsic and extrinsic factors.

Caption: Key factors that determine the dominant tautomeric form of aminopyrazolones.

-

Substituent Effects: The electronic nature of the substituent at the C4 position is a primary determinant.[1]

-

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a crucial role.[11][12][13]

-

Polar Solvents (e.g., DMSO, Methanol): Tend to stabilize the more polar tautomer, which is often the 5-amino form in annular systems.[1] In some cases, tautomeric equilibrium is only observed in polar solvents like DMSO.[2][10]

-

Nonpolar Solvents (e.g., CDCl₃, C₆D₆): Favor the less polar tautomer, typically the 3-amino form.[14]

-

-

Physical State: The tautomeric form present in the solid state can differ significantly from that in solution.[1] Crystal packing forces and intermolecular hydrogen bonding in the solid state often lock the molecule into a single, most stable tautomeric form, which is frequently the 3-amino tautomer.[1]

Quantitative Data on Tautomeric Equilibria

The following tables summarize quantitative data from experimental and computational studies, illustrating the influence of substituents and solvents on tautomer populations.

Table 1: Influence of C4-Substituent on Annular Tautomerism in DMSO-d₆

| C4-Substituent | Dominant Tautomer | Method | Reference |

| -CN | 5-Amino | ¹H NMR | [1] |

| -SCN | 5-Amino | ¹H NMR | [1] |

| -OCH₃ | 3-Amino | ¹H NMR | [1] |

Table 2: Calculated Relative Energies of 3-Aminopyrazole (3AP) vs. 5-Aminopyrazole (5AP)

| Medium | Method | Energy Difference (ΔE) | More Stable Tautomer | Reference |

| Gas Phase | DFT(B3LYP)/6-311++G(d,p) | 10.7 kJ mol⁻¹ | 3AP | [2][3][15] |

| Gas Phase | DFT(B3LYP)/6-311++G(d,p) | 9.8 kJ mol⁻¹ (ΔG) | 3AP | [2][3][15] |

| DMSO | B3LYP/6-31G** (PCM) | Increased stability of 5AP | 3AP (but 5AP more stable than in gas phase) | [1] |

Experimental and Computational Protocols

Accurate characterization of tautomeric forms relies on a combination of spectroscopic and computational techniques.

Caption: A typical experimental and computational workflow for identifying tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful tools for studying tautomerism in solution.[16] By analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOE), the predominant tautomer and, in some cases, the equilibrium constant can be determined.[10][17]

-

Sample Preparation: The this compound derivative is dissolved in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃) to a concentration of approximately 5-10 mg/mL.

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

¹H NMR: Provides information on proton environments. The presence of distinct signals for each tautomer indicates slow exchange on the NMR timescale, as has been observed in DMSO-d₆ for some 4-substituted 3(5)-aminopyrazoles.[1]

-

¹³C NMR: The chemical shifts of the pyrazole ring carbons are sensitive to the tautomeric form. For example, in 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, the C4 carbon resonates at 94.2 ppm in CDCl₃.[14]

-

¹⁵N NMR: Provides direct insight into the protonation state of the nitrogen atoms. The chemical shift difference between the "pyridine-like" and "pyrrole-like" nitrogens can be a clear indicator of the annular tautomer.[14]

-

-

Referencing: Spectra are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).[14]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, particularly when the different tautomers have distinct absorption maxima. The position of the absorption bands can shift depending on the solvent (solvatochromism), providing clues about the nature of the predominant tautomer in the ground state.[18][19]

-

Methodology: Solutions of the compound are prepared in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, water). Absorption spectra are recorded over a range of ~200-500 nm. A shift in the λₘₐₓ value with solvent polarity can indicate a change in the tautomeric equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the tautomeric structure in the solid state.[10][14] It allows for precise measurement of bond lengths, which can differentiate between, for example, C=O (keto) and C-O (enol) bonds, or C-NH₂ and C=NH bonds.

-

Methodology: A suitable single crystal of the compound is grown, typically by slow evaporation from an appropriate solvent. The crystal is mounted on a diffractometer, and diffraction data are collected. The resulting electron density map is used to solve and refine the molecular structure, definitively identifying the positions of all atoms, including hydrogen atoms involved in tautomerism.[14]

Computational Methods (Density Functional Theory - DFT)

Quantum chemical calculations are essential for predicting the relative stabilities of tautomers and for helping to assign experimental spectra.[7]

-

Protocol:

-

Structure Optimization: The geometries of all possible tautomers are optimized using a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)).[7][15]

-

Energy Calculation: The single-point energies, zero-point vibrational energies (ZPVE), and Gibbs free energies (ΔG) of the optimized structures are calculated to determine their relative stabilities.[3][7]

-

Solvent Modeling: To simulate solution-phase behavior, the Polarizable Continuum Model (PCM) is often employed, with the dielectric constant of the relevant solvent.[1]

-

Spectra Prediction: NMR chemical shifts (using the GIAO method) and vibrational frequencies can be calculated to aid in the interpretation of experimental data.[15][20]

-

Conclusion and Implications for Drug Development

The tautomeric behavior of mono-substituted aminopyrazolones is a complex interplay of electronic, steric, and environmental factors. As demonstrated, the position of the tautomeric equilibrium can be rationally modulated through chemical substitution and is highly sensitive to the surrounding medium.

For drug development professionals, a thorough understanding of these principles is paramount. The dominant tautomer in a physiological environment will dictate the key molecular recognition interactions with a biological target. Characterizing the tautomeric preference using the detailed NMR, crystallographic, and computational methods outlined in this guide is a crucial step in the design of this compound-based therapeutics with optimized potency, selectivity, and pharmacokinetic properties. Failure to account for tautomerism can lead to misleading structure-activity relationships and ultimately, the failure of promising drug candidates.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 4. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amino-imino adenine tautomerism induced by the cooperative effect between metal ion and H2O/NH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

The Aminopyrazole Core: A Scaffolding for Diverse Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole (B372694) nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Among its derivatives, 3-aminopyrazole (B16455) and 5-aminopyrazole stand out as versatile scaffolds that have led to the development of numerous compounds with a wide array of biological activities. Their structural simplicity and synthetic accessibility make them attractive starting points for the design of novel therapeutic agents. This technical guide delves into the core biological properties of 3-aminopyrazole and 5-aminopyrazole, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the signaling pathways they modulate.

Biological Properties of 3-Aminopyrazole Derivatives

Derivatives of 3-aminopyrazole have demonstrated significant potential across various therapeutic areas, most notably in oncology and infectious diseases.[1][2] The amino group at the 3-position serves as a critical pharmacophore, enabling interactions with various biological targets.

Anticancer Activity: AXL Kinase Inhibition

A prominent area of research for 3-aminopyrazole derivatives is their role as potent and selective inhibitors of AXL receptor tyrosine kinase.[3][4] AXL is a key player in tumor progression, metastasis, and drug resistance, making it a prime target for cancer therapy.[5][6]

Quantitative Data: AXL Kinase Inhibition

| Compound | AXL Enzymatic IC50 (nM) | Ba/F3-TEL-AXL Cell Proliferation IC50 (nM) | Reference |

| 6li | 1.6 | Not Reported | [3][5][7] |

| BGB324 (Bemcentinib) | 14 | Not Reported | [6] |

| Compound 50 | 9.1 | Not Reported | [8] |

| Compound 51 | 16.8 | Not Reported | [8] |

| Compound 59 | 3.5 | 1.5 | [8][9] |

Signaling Pathway: AXL Receptor Tyrosine Kinase

Upon binding its ligand, Gas6, the AXL receptor dimerizes and autophosphorylates, triggering downstream signaling cascades that promote cell survival, proliferation, migration, and invasion.[2][10][11] Key pathways activated include the PI3K/AKT and MAPK/ERK pathways.[1][11]

Anti-infective Properties

3-Aminopyrazole derivatives have also been investigated for their antibacterial and antifungal activities.[1] The core structure can be modified to target essential microbial enzymes or cellular processes.

Quantitative Data: Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Reference |

| Halogenoaminopyrazoles | Bacillus subtilis | 0.007 - 0.062 | [12] |

| Halogenoaminopyrazoles | Staphylococcus aureus | 190 - 1560 | [12] |

| Pyrazolyl 1,3,4-Thiadiazine 21a | Aspergillus niger | 2.9 - 7.8 | [13] |

| Pyrazolyl 1,3,4-Thiadiazine 21a | Staphylococcus aureus | 62.5 - 125 | [13] |

| Pyrazinamide Derivative 8 | Mycobacterium tuberculosis | 6 µM | [14] |

| Pyrazinamide Derivative 20 | Staphylococcus aureus | 31.25 µM | [15] |

Biological Properties of 5-Aminopyrazole Derivatives

The 5-aminopyrazole scaffold is another privileged motif in drug discovery, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects.[16][17]

Anticancer and Anti-inflammatory Activity: p38 MAPK Inhibition

A significant number of 5-aminopyrazole derivatives have been developed as inhibitors of p38 mitogen-activated protein kinase (MAPK).[16][18] The p38 MAPK signaling pathway is a key regulator of inflammatory responses and is implicated in various cancers.[3][19]

Quantitative Data: p38 MAPK Inhibition and Anticancer Activity

| Compound | Target | IC50 | Cell Line | Reference |

| Aminopyrazole Derivative | p38 MAP Kinase | 0.0088 pM | - | [20] |

| BC-7 | Cytotoxicity | 65.58 ± 8.40 µM | HeLa | [21] |

| BC-7 | Cytotoxicity | >200 µM | MeWo, HepG2 | [21] |

| 5-Aminopyrazole Carbohydrazides | Cytotoxicity | 1.26 - 3.22 µM | HCT-116, HepG2, MCF-7 | [22] |

| Spiro Pyrazolo[3,4-b]pyridines | Cytotoxicity | 4.2, 5.9 µM | HepG2, HeLa | [22] |

| Aryl Azo Imidazo[1,2-b]pyrazoles | Cytotoxicity | 6.1, 8.0, 7.4 µM | MCF-7 | [22] |

Signaling Pathway: p38 MAPK

The p38 MAPK pathway is activated by various cellular stressors and inflammatory cytokines.[23][24] This leads to a kinase cascade involving MAP3Ks (e.g., TAK1, ASK1) and MAP2Ks (MKK3/6), which in turn phosphorylate and activate p38 MAPK.[3] Activated p38 then phosphorylates downstream targets, including transcription factors and other kinases, leading to the production of inflammatory mediators and regulating cellular processes like apoptosis and cell cycle.[23][25]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of aminopyrazole derivatives.

AXL Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a luminescent ADP detection assay to measure AXL kinase activity.[26][27]

Materials:

-

Recombinant human AXL enzyme

-

AXL substrate peptide (e.g., 5-FAM-KKKKEEIYFFF-CONH2)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Test compounds (3-aminopyrazole derivatives)

-

Kinase assay buffer (e.g., 100 mM HEPES, pH 7.3, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in kinase assay buffer.

-

In a 384-well plate, add 1 µL of the test compound or vehicle (DMSO control).

-

Add 2 µL of AXL enzyme solution to each well.

-

Add 2 µL of a substrate/ATP mixture to initiate the reaction. Final concentrations in a 5 µL reaction could be, for example, 0.5 nM AXL, 3 µM substrate, and 120 µM ATP.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]

- 15. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. 5-amino-pyrazoles as potent and selective p38α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. | BioWorld [bioworld.com]

- 21. Anti-Cancer Activity of a 5-Aminopyrazole Derivative Lead Compound (BC-7) and Potential Synergistic Cytotoxicity with Cisplatin against Human Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 24. ptgcn.com [ptgcn.com]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. Assay in Summary_ki [bdb99.ucsd.edu]

Aminopyrazolone Derivatives: Versatile Building Blocks in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrazolone derivatives represent a class of heterocyclic compounds that have garnered significant attention in the field of organic synthesis. Their unique structural features, including multiple nucleophilic and electrophilic sites, make them exceptionally versatile building blocks for the construction of a wide array of complex molecular architectures. This is particularly true for the synthesis of fused heterocyclic systems, which are prevalent in many biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound derivatives, with a focus on their utility in multicomponent reactions and cycloaddition strategies for the development of novel therapeutic agents.

Core Synthetic Strategies

The reactivity of this compound derivatives is largely dictated by the interplay of the pyrazole (B372694) ring and the appended amino group. These functionalities allow for a diverse range of chemical transformations, making them ideal synthons for combinatorial chemistry and diversity-oriented synthesis.

Multicomponent Reactions

Multicomponent reactions (MCRs), in which three or more reactants combine in a single synthetic operation, are a cornerstone of modern synthetic chemistry due to their efficiency and atom economy. This compound derivatives are excellent substrates for MCRs, leading to the rapid assembly of complex heterocyclic scaffolds.

One of the most prominent applications of this compound derivatives in MCRs is the synthesis of dihydropyrano[2,3-c]pyrazoles . This is typically achieved through a four-component reaction involving an aromatic aldehyde, malononitrile (B47326), a β-ketoester (such as ethyl acetoacetate), and a hydrazine (B178648) hydrate (B1144303) (which in situ forms the this compound).

A general and efficient protocol for the synthesis of dihydropyrano[2,3-c]pyrazole derivatives is as follows:

-

To a stirred solution of an aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (B145695) (10 mL), add ethyl acetoacetate (B1235776) (1 mmol) and hydrazine hydrate (1 mmol).

-

A catalytic amount of a suitable catalyst (e.g., piperidine, L-proline, or a Lewis acid) is then added to the reaction mixture.

-

The reaction mixture is typically stirred at room temperature or heated under reflux, with the progress of the reaction monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is collected by filtration.

-

The crude product is then washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or ethyl acetate) to afford the pure dihydropyrano[2,3-c]pyrazole derivative.

Table 1: Synthesis of Dihydropyrano[2,3-c]pyrazole Derivatives via Four-Component Reaction

| Entry | Aldehyde | Catalyst | Reaction Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde (B42025) | Piperidine | 10-15 | 95 | [1] |

| 2 | 4-Chlorobenzaldehyde | Piperidine | 10-15 | 96 | [1] |

| 3 | 4-Methoxybenzaldehyde | Piperidine | 15-20 | 92 | [1] |

| 4 | 4-Nitrobenzaldehyde | Piperidine | 10-15 | 98 | [1] |

| 5 | 2-Chlorobenzaldehyde | Piperidine | 15-20 | 94 | [1] |

This compound derivatives are also key starting materials for the multicomponent synthesis of pyrazolo[3,4-b]pyridines . These fused heterocyclic systems are of significant interest due to their diverse biological activities, including kinase inhibition. A common synthetic route involves the reaction of an aminopyrazole, an aldehyde, and a β-ketonitrile.

A representative procedure for the synthesis of pyrazolo[3,4-b]pyridine derivatives is as follows:

-

A mixture of a 5-aminopyrazole derivative (1 mmol), a substituted benzaldehyde (1 mmol), and a β-ketonitrile (e.g., benzoylacetonitrile, 1 mmol) is prepared in a suitable solvent such as ethanol or acetic acid.

-

A catalyst, for instance, ferric chloride adsorbed on alumina (B75360) (FeCl3/Al2O3), is added to the mixture.

-

The reaction is heated under reflux for a specified period, with monitoring by TLC.

-

After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is then purified by column chromatography on silica (B1680970) gel to yield the desired pyrazolo[3,4-b]pyridine product.

Table 2: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives via Multicomponent Reaction

| Entry | 5-Aminopyrazole | Aldehyde | β-Ketonitrile | Catalyst | Yield (%) | Reference |

| 1 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | Benzaldehyde | Benzoylacetonitrile | FeCl3/Al2O3 | 85 | [1] |

| 2 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 4-Chlorobenzaldehyde | Benzoylacetonitrile | FeCl3/Al2O3 | 88 | [1] |

| 3 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 4-Methoxybenzaldehyde | Benzoylacetonitrile | FeCl3/Al2O3 | 82 | [1] |

| 4 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 4-Nitrobenzaldehyde | Benzoylacetonitrile | FeCl3/Al2O3 | 90 | [1] |

| 5 | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | 2-Chlorobenzaldehyde | Benzoylacetonitrile | FeCl3/Al2O3 | 86 | [1] |

Cycloaddition Reactions

Cycloaddition reactions provide a powerful tool for the construction of cyclic compounds with high stereocontrol. This compound derivatives can participate in various cycloaddition reactions, acting as either the diene or dienophile component, to afford a range of fused and spirocyclic systems. For instance, the aza-Diels-Alder reaction of aminopyrazoles with suitable dienophiles can lead to the formation of pyrazolo[3,4-b]pyridines.

Biological Activity and Drug Development Applications

The heterocyclic scaffolds synthesized from this compound derivatives exhibit a wide spectrum of biological activities, making them attractive targets for drug discovery and development.

Anticancer Activity

Many pyranopyrazole and pyrazolopyridine derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways, such as cyclin-dependent kinases (CDKs) and other protein kinases.

Table 3: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Dihydropyrano[2,3-c]pyrazole | 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | MCF-7 (Breast) | 5.33 | [2] |

| Dihydropyrano[2,3-c]pyrazole | 6-amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | HCT-116 (Colon) | 3.46 | [2] |

| Pyrazolo[3,4-b]pyridine | 4-(4-Bromophenyl)-6-(2-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine | HepG2 (Liver) | 3.42 | [3][4] |

| Pyrazolo[3,4-b]pyridine | 4-(4-Bromophenyl)-3-methyl-1-phenyl-6-p-tolyl-1H-pyrazolo[3,4-b]pyridine | MCF-7 (Breast) | 4.16 | [3][4] |

Signaling Pathways

The anticancer activity of many this compound-derived compounds can be attributed to their interaction with specific signaling pathways that are often dysregulated in cancer. For example, certain pyrazolopyridine derivatives have been identified as potent inhibitors of c-Met kinase, a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and metastasis. Inhibition of the c-Met signaling pathway can lead to cell cycle arrest and apoptosis in cancer cells.

Experimental Workflows and Logical Relationships

The synthesis of complex molecules from this compound derivatives can be approached through various strategic workflows. The choice between a stepwise synthesis and a one-pot multicomponent reaction, for example, depends on factors such as the desired structural complexity, scalability, and overall efficiency.

Conclusion

This compound derivatives have proven to be invaluable building blocks in organic synthesis, enabling the efficient construction of a diverse range of heterocyclic compounds with significant biological potential. Their utility in multicomponent and cycloaddition reactions allows for the rapid generation of molecular complexity from simple starting materials. The continued exploration of the reactivity of this compound derivatives holds great promise for the discovery of new therapeutic agents and the development of innovative synthetic methodologies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in academia and industry who are engaged in the design and synthesis of novel bioactive molecules.

References

The Aminopyrazolone Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyrazolone core is a heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active molecules.[1] Its unique structural features, including hydrogen bond donors and acceptors, and a rigid framework, allow for specific and high-affinity interactions with various biological targets. This has led to the development of potent inhibitors of key signaling proteins, particularly protein kinases, which are crucial in cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of molecules containing the this compound core, with a special focus on their role as inhibitors of Fibroblast Growth Factor Receptors (FGFR) and AXL receptor tyrosine kinase.

Discovery of Bioactive Molecules with an this compound Core

The journey of the this compound core in drug discovery has evolved from its initial use in analgesic and anti-inflammatory agents to its current prominence in targeted cancer therapy. The versatility of the this compound scaffold allows for the introduction of various substituents, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A notable breakthrough in the application of this core has been the development of potent and selective kinase inhibitors. For instance, researchers have successfully designed aminopyrazole derivatives that act as covalent inhibitors of FGFR, overcoming the challenge of resistance mutations that affect many existing therapies.[2][3] Similarly, 3-aminopyrazole (B16455) derivatives have been identified as highly potent and orally bioavailable inhibitors of AXL kinase, a key driver of metastasis and drug resistance in many cancers.[4][5] These discoveries have established the this compound core as a "privileged scaffold" in the design of next-generation targeted therapies.

Synthetic Strategies for this compound-Containing Molecules

The synthesis of the this compound core and its derivatives can be achieved through several well-established chemical routes. A common and versatile method involves the condensation of β-ketonitriles with hydrazines.[6] This reaction proceeds through the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the 5-aminopyrazole ring. Modifications to the starting materials allow for the introduction of diverse substituents at various positions of the pyrazole (B372694) ring, facilitating the exploration of structure-activity relationships (SAR).

Another prevalent synthetic route is the Knorr pyrazole synthesis, which utilizes the condensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound.[7] Furthermore, functionalization of the aminopyrazole core, for instance, through N-arylation or C-acylation, is a key step in the synthesis of many potent bioactive molecules. These reactions are often facilitated by transition metal catalysis, such as palladium-catalyzed cross-coupling reactions.

Biological Activities and Therapeutic Potential

Molecules featuring the this compound core exhibit a broad spectrum of biological activities, with a significant focus on anticancer and anti-inflammatory applications.[5][8]

Fibroblast Growth Factor Receptor (FGFR) Inhibition

Aberrant FGFR signaling is a key driver in various cancers. Aminopyrazole-based compounds have been developed as potent FGFR inhibitors. Some of these inhibitors are designed to form a covalent bond with a cysteine residue in the P-loop of the kinase domain, leading to irreversible inhibition and high potency against both wild-type and mutant forms of FGFR.[2][3]

AXL Receptor Tyrosine Kinase Inhibition

AXL kinase is another important target in oncology, implicated in tumor progression, metastasis, and the development of therapeutic resistance.[5] Novel 3-aminopyrazole derivatives have been discovered that exhibit potent and selective inhibition of AXL kinase.[4][5] These compounds have demonstrated the ability to block AXL signaling pathways, leading to the suppression of cancer cell proliferation, migration, and invasion in preclinical models.[5]

Quantitative Data Summary

The following tables summarize the in vitro activity of representative this compound-containing molecules as FGFR and AXL inhibitors.

Table 1: In Vitro Activity of Aminopyrazole-Based FGFR Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Cellular Activity (IC50/GI50 nM) | Reference |

| Compound 3 | FGFR3 (V555M) | <1 | Ba/F3 FGFR3 (WT) | 3 | [2][4] |

| Ba/F3 FGFR3 (V555M) | 1 | ||||

| Compound 19 | FGFR3 (V555M) | 111 | Ba/F3 FGFR2 (WT) | 11.2 | [4] |

| RT112 | 52.9 | ||||

| Compound 10h | FGFR1 | 46 | NCI-H520 | 19 | [5] |

| FGFR2 | 41 | SNU-16 | 59 | ||

| FGFR3 | 99 | KATO III | 73 | ||

| FGFR2 (V564F) | 62 |

Table 2: In Vitro Activity of 3-Aminopyrazole-Based AXL Inhibitors

| Compound | Target | IC50 (nM) | Cell Line | Cellular Activity (IC50 nM) | Reference |

| Compound 6a | AXL | 40.1 | Ba/F3-TEL-AXL | 98.9 | [9] |

| Compound 6li | AXL | 1.6 | Ba/F3-TEL-AXL | - | [5][9] |

| CSF1R | 26.7 | [9] | |||

| FLT3 | 155.8 | [9] | |||

| KIT | 150.7 | [9] | |||

| Compound 59 | AXL | 3.5 | BaF3/TEL-AXL | 1.5 | [3] |

Detailed Experimental Protocols

General Procedure for Synthesis of 3-Aminopyrazole Derivatives

A general method for the synthesis of 3-aminopyrazole derivatives involves a multi-step process. For instance, the synthesis of AXL inhibitor 6li starts with a nucleophilic substitution reaction between a substituted quinoline (B57606) and a bromophenol derivative. This is followed by a Buchwald-Hartwig reaction with an aminopyrazole carboxylate. The resulting ester is then hydrolyzed and coupled with an amine to yield the final product.[4]

In Vitro Kinase Assay (FGFR/AXL)

The inhibitory activity of compounds against FGFR or AXL kinases can be determined using a variety of in vitro kinase assays, such as the ADP-Glo™ Kinase Assay. A detailed protocol is as follows:

-

Reagent Preparation : Prepare serial dilutions of the test compounds in DMSO. Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT). Prepare solutions of the recombinant kinase (e.g., FGFR1 or AXL), the appropriate substrate (e.g., a synthetic peptide), and ATP.

-

Kinase Reaction : In a 384-well plate, add 2.5 µL of the test compound solution or DMSO (as a control). Add 5 µL of the kinase and substrate mixture. Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to the Km value for the specific kinase.

-

Incubation : Incubate the plate at room temperature for 60 minutes.

-

ADP Detection : To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

-

Signal Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition : Measure the luminescence using a plate reader.

-

Data Analysis : Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[2][8][10]

Cellular Proliferation Assay

The effect of the compounds on the proliferation of cancer cell lines can be assessed using assays such as the MTT or CellTiter-Glo® assay.

-

Cell Seeding : Seed cancer cells (e.g., Ba/F3 cells engineered to express the target kinase) in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment : Treat the cells with serial dilutions of the test compounds for 72 hours.

-

Cell Viability Measurement (MTT Assay) : Add MTT solution to each well and incubate for 2-4 hours. Add a solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at 570 nm.

-

Cell Viability Measurement (CellTiter-Glo® Assay) : Add CellTiter-Glo® reagent to each well, which induces cell lysis and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.

-

Data Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 values.[11]

Cellular Phosphorylation Assay (Western Blot)

This assay is used to determine if the compounds inhibit the phosphorylation of the target kinase and its downstream signaling proteins within cells.

-

Cell Treatment : Seed cells and grow them to 70-80% confluency. Treat the cells with various concentrations of the inhibitor for a specified time. In some cases, stimulation with a ligand (e.g., FGF2 for FGFR or Gas6 for AXL) is required to induce phosphorylation.

-

Cell Lysis : Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the cell lysates.

-

SDS-PAGE and Western Blotting : Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting : Block the membrane and then incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-FGFR or phospho-AXL). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection : Visualize the protein bands using a chemiluminescent substrate.

-

Analysis : To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein like GAPDH.[2][11]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways of FGFR and AXL, which are key targets of this compound-based inhibitors.

Caption: FGFR Signaling Pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. promega.com [promega.com]

- 9. A Structure-guided Approach to Creating Covalent FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. promega.com [promega.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Reaction Mechanism of Aminopyrazolone Formation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction mechanisms involved in the formation of aminopyrazolones, a critical scaffold in numerous pharmaceutical compounds. This document details the core synthetic pathways, provides explicit experimental protocols for key reactions, presents quantitative data in a structured format for comparative analysis, and visualizes the reaction mechanisms for enhanced understanding.

Core Reaction Mechanisms

The formation of aminopyrazolones primarily proceeds through two well-established synthetic routes: the Knorr pyrazole (B372694) synthesis and the condensation of β-ketonitriles with hydrazines.

Knorr Pyrazole Synthesis for 4-Aminopyrazolones

The Knorr pyrazole synthesis is a versatile method for preparing pyrazoles and pyrazolones. When applied to the synthesis of 4-aminopyrazolones, such as the pharmaceutically relevant 4-aminoantipyrine (B1666024), the reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, followed by nitrosation, reduction, and hydrolysis.

The initial step is the condensation of phenylhydrazine (B124118) with ethyl acetoacetate (B1235776) to form 3-methyl-1-phenyl-2-pyrazolin-5-one.[1] This is followed by nitrosation at the C4 position, reduction of the nitroso group to an amino group, and subsequent hydrolysis to yield 4-aminoantipyrine.[2]

Condensation of β-Ketonitriles with Hydrazines for 5-Aminopyrazoles

A highly versatile and widely employed method for the synthesis of 5-aminopyrazoles involves the condensation of β-ketonitriles with hydrazine or its derivatives.[3][4] The reaction is believed to proceed through the initial formation of a hydrazone intermediate by the nucleophilic attack of the hydrazine on the carbonyl group of the β-ketonitrile. This is followed by an intramolecular cyclization, where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the 5-aminopyrazole ring after tautomerization.[3]

The regioselectivity of this reaction (i.e., the formation of 3-amino vs. 5-aminopyrazoles) can be influenced by the reaction conditions and the nature of the substituents on the hydrazine.[5]

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of key aminopyrazolone intermediates and final products.

Synthesis of 3-Methyl-1-phenyl-2-pyrazolin-5-one (Edaravone)

This protocol describes the synthesis of Edaravone, a common precursor for some this compound derivatives, via the Knorr pyrazole synthesis.

Materials and Reagents:

-

Phenylhydrazine

-

Ethyl acetoacetate

-

Ethanol (95%)

-

Diethyl ether

Procedure: [6]

-

In a 50 mL round-bottom flask, add ethyl acetoacetate (1.63 mL, 12.5 mmol).

-

Carefully add phenylhydrazine (1.23 mL, 12.5 mmol) to the flask with stirring.

-

Assemble a reflux condenser and heat the mixture in a water bath at 135-145 °C for 60 minutes. The mixture will become a viscous syrup.[6]

-

After heating, allow the flask to cool slightly and then pour the hot syrup into a 100 mL beaker.

-

Cool the beaker in an ice-water bath and add 2 mL of diethyl ether. Stir vigorously with a glass rod until a solid precipitate forms.

-

Continue adding diethyl ether in small portions (up to a total of 8 mL) to complete the precipitation.[6]

-

Isolate the crude solid by vacuum filtration and wash with a small amount of cold diethyl ether.

-

Purify the crude product by recrystallization from ethanol.

Synthesis of 4-Aminoantipyrine

This procedure outlines a common method for the synthesis of 4-aminoantipyrine from antipyrine (B355649).

Materials and Reagents:

-

Antipyrine

-

Sodium nitrite (B80452)

-

Ammonium (B1175870) bisulfite

-

Ammonium sulfite

-

Sulfuric acid (50%)

-

Liquid ammonia

Procedure: [2]

-

Prepare a solution of antipyrine in 50% sulfuric acid.

-

In a nitrosation reactor, simultaneously add the antipyrine solution and a sodium nitrite solution at a controlled rate, maintaining the temperature at 45-50 °C with stirring.

-

The resulting nitroso-antipyrine is then transferred to a reduction tank containing an aqueous solution of ammonium bisulfite and ammonium sulfite. The pH is maintained between 5.4 and 5.8.

-

After reduction, the pH is adjusted to 5.8-6.0, and the solution is heated to 100 °C for 3 hours for hydrolysis.

-

Cool the reaction mixture to 80 °C and neutralize to pH 7.0-7.5 with liquid ammonia.

-

Allow the layers to separate and collect the 4-aminoantipyrine oil.

-

Crystallize the product from a suitable solvent.

Synthesis of 5-Amino-3-methyl-1-phenylpyrazole

This protocol details the synthesis of a representative 5-aminopyrazole from a β-ketonitrile.

Materials and Reagents:

-

3-Aminocrotononitrile

-

Phenylhydrazine

-

Hydrochloric acid (1M)

-

Ethanol

Procedure: [7]

-

In a microwave vial, combine 3-aminocrotonitrile (164 mg, 2 mmol) and 5 mL of 1M HCl with stirring.

-

Add phenylhydrazine (0.22 mL, 2 mmol) to the solution.

-

Seal the vial and heat in a microwave reactor at 120 °C for 15 minutes.

-

After cooling, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Quantitative Data Presentation

The following tables summarize key quantitative data for selected this compound derivatives to facilitate comparison.

Table 1: Reaction Conditions and Yields for this compound Synthesis

| Product | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| 3-Methyl-1-phenyl-2-pyrazolin-5-one | Phenylhydrazine, Ethyl acetoacetate | Reflux, 135-145 °C, 1h | ~90 | [6] |